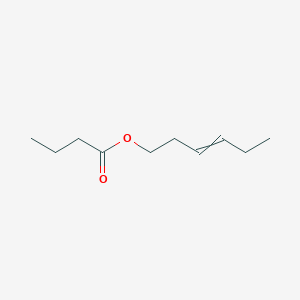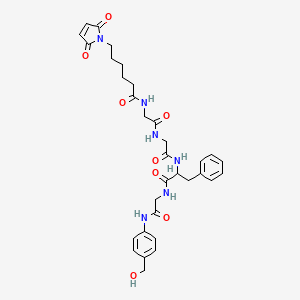![molecular formula C15H14N4O3 B12509016 [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-d][1,2,4]triazinone core with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the 2,4-dimethylphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-d][1,2,4]triazinone core is reacted with 2,4-dimethylbenzene under suitable conditions.
Attachment of the acetic acid moiety: This step involves the reaction of the intermediate compound with chloroacetic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-3(4H)-yl]acetic acid: Similar structure with a different position of the acetic acid moiety.
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid lies in its specific combination of functional groups and structural features. This allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H14N4O3 |
|---|---|
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid |
InChI |
InChI=1S/C15H14N4O3/c1-9-3-4-11(10(2)5-9)12-6-13-15(22)18(7-14(20)21)16-8-19(13)17-12/h3-6,8H,7H2,1-2H3,(H,20,21) |
Clé InChI |
YGNDLHWDCXTQDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)


![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)


